![molecular formula C13H28S2 B14277726 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane CAS No. 140221-17-6](/img/structure/B14277726.png)
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane is an organic compound characterized by the presence of two pentylsulfanyl groups attached to a propyl chain. This compound belongs to the class of sulfides, which are known for their distinctive sulfur-containing functional groups. The presence of sulfur atoms in the structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-bromopentane with 3-mercaptopropylamine to form an intermediate compound. This intermediate is then subjected to further reactions with pentylthiol in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with high purity.
化学反応の分析
Types of Reactions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. The oxidation process typically converts the sulfide groups to sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are common products formed during oxidation reactions.
Reduction: The reduction of specific functional groups may yield alcohols or amines.
Substitution: Halogenated derivatives of the compound are typical products of substitution reactions.
科学的研究の応用
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of sulfur-containing molecules with biological systems. It can also serve as a model compound for investigating the behavior of sulfides in biological environments.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound may be used as an additive in lubricants, polymers, and other materials to enhance their properties.
作用機序
The mechanism of action of 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions or other reactive species, leading to the formation of new chemical entities. These interactions may influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism. The compound’s effects are mediated through its ability to modulate the activity of specific proteins or enzymes, thereby altering cellular functions.
類似化合物との比較
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be compared with other similar compounds, such as:
1-{[3-(Methylsulfanyl)propyl]sulfanyl}pentane: This compound has a similar structure but with methyl groups instead of pentyl groups. The presence of shorter alkyl chains may result in different chemical properties and reactivity.
1-{[3-(Ethylsulfanyl)propyl]sulfanyl}pentane: The ethyl analog of the compound also exhibits distinct chemical behavior due to the presence of ethyl groups.
1-{[3-(Butylsulfanyl)propyl]sulfanyl}pentane: This compound contains butyl groups, which may influence its solubility and reactivity compared to the pentyl analog.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting chemical properties. The presence of pentyl groups may enhance its hydrophobicity and influence its interactions with other molecules.
特性
CAS番号 |
140221-17-6 |
|---|---|
分子式 |
C13H28S2 |
分子量 |
248.5 g/mol |
IUPAC名 |
1-(3-pentylsulfanylpropylsulfanyl)pentane |
InChI |
InChI=1S/C13H28S2/c1-3-5-7-10-14-12-9-13-15-11-8-6-4-2/h3-13H2,1-2H3 |
InChIキー |
JBLCPTFSJCEHOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCSCCCSCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



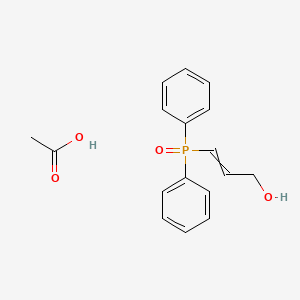
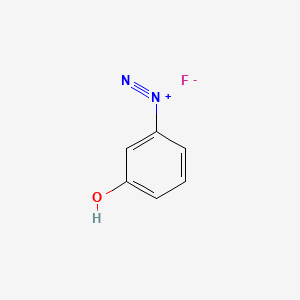
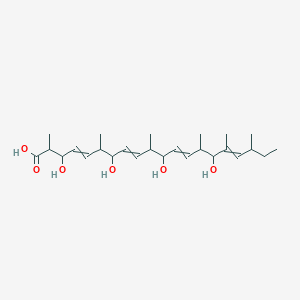

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
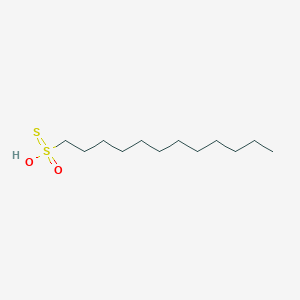

![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

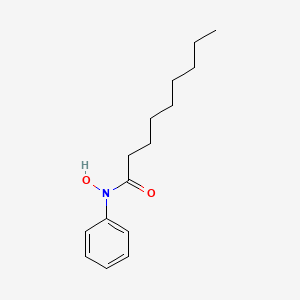
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
